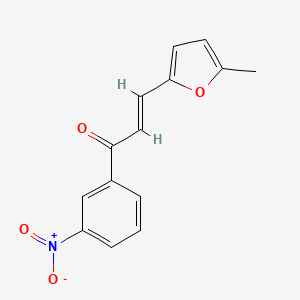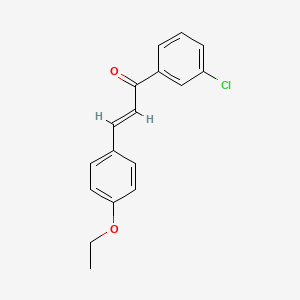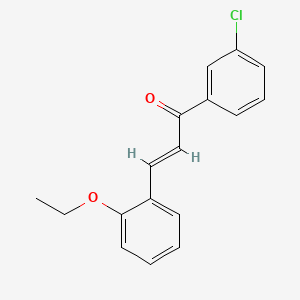
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 2CFPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of a class of compounds known as arylalkenyl chloro-fluoro-phenyls, which are characterized by their unique structure and properties. 2CFPC has been studied for its ability to act as an inhibitor of various enzymes, as well as its potential use in drug design and development.
Applications De Recherche Scientifique
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been found to act as an inhibitor of various enzymes, including cytochrome P450, which is involved in drug metabolism. This makes it a potential target for drug design and development. Additionally, it has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the levels of amyloid-beta peptide, which is associated with the disease.
Mécanisme D'action
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that it acts as an inhibitor of various enzymes, including cytochrome P450. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme and block its activity. Additionally, it is believed that this compound may act as an antioxidant, which could explain its potential use in cancer research.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of this compound are not fully understood. However, it has been found to act as an inhibitor of various enzymes, including cytochrome P450. This inhibition could lead to changes in the metabolism of drugs, which could have implications for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could have implications for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to act as an inhibitor of various enzymes, which could be useful for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could be useful for cancer research. However, it has some limitations as well. For example, the exact mechanism of action is not fully understood, and its effects on humans are not well-studied.
Orientations Futures
There are numerous possible future directions for research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action and its effects on humans. Additionally, further research could be done to explore its potential applications in drug design and development, as well as its potential use in cancer research. Furthermore, research could be done to explore its potential use in the treatment of Alzheimer’s disease, as well as its potential use in other medical fields. Finally, research could be done to explore its potential use in other scientific fields, such as materials science and biotechnology.
Méthodes De Synthèse
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one can be synthesized in a few different ways. One method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of an acid catalyst. This reaction yields the desired product in high yield. Another method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of a base catalyst. This reaction yields the desired product in moderate yields.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPOPCYXGORCX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)









